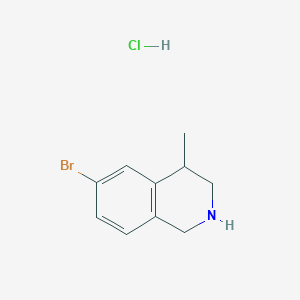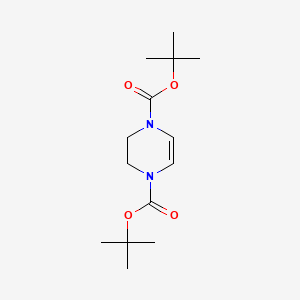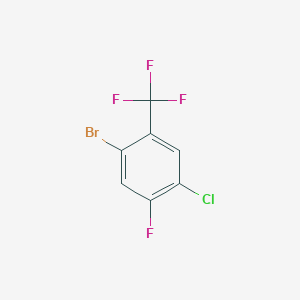
tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate” is a chemical compound with a complex structure . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . The exact structure is not available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 403.3234 g/mol . Other properties such as melting point, boiling point, and density are not available in the searched resources .Scientific Research Applications
Synthesis and Intermediate Applications
This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its synthesis involves multi-step processes, utilizing specific starting materials to achieve high yields. For instance, its derivatives have been synthesized and confirmed by techniques such as MS and 1HNMR, showcasing its utility in the formation of compounds like crizotinib, an anticancer drug (D. Kong et al., 2016).
Structural and DFT Studies
The compound has been subjected to detailed structural characterization and DFT studies. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, was synthesized, and its structure was confirmed through spectroscopic methods and X-ray diffraction. DFT calculations were used to analyze its molecular structure and physicochemical properties, highlighting its relevance in material science and pharmaceutical research (W. Ye et al., 2021).
Coupling Reactions
This chemical also plays a role in coupling reactions to produce various substituted derivatives. For example, it has been used in palladium-catalyzed coupling reactions with substituted arylboronic acids, demonstrating its flexibility in organic synthesis and potential in drug development and materials science (D. Wustrow et al., 1991).
Anticholinesterase Activity
Research into tert-butyl-6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a derivative of the base compound, has shown potential anticholinesterase activity. This underscores the compound's potential in developing treatments for diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role (M. Pietsch et al., 2007).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-12-13(18-22-16(5,6)17(7,8)23-18)10-9-11-19(12)14(20)21-15(2,3)4/h10,12H,9,11H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIWJKALNGAJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)
![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)
![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)
![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)
![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)



![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)

